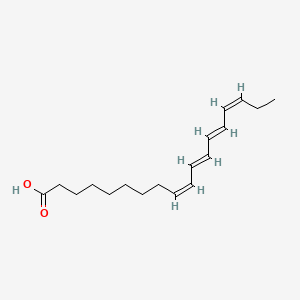

cis-Parinaric acid

Descripción general

Descripción

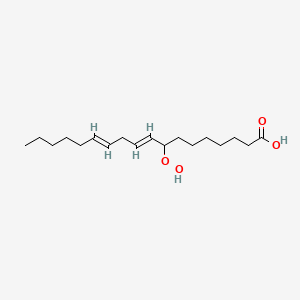

Ácido cis-Parinarico: es un ácido graso poliinsaturado de origen natural con una estructura tetraeno conjugada (Z,E,E,Z) inusual. Fue desarrollado inicialmente como una sonda de membrana por Hudson y sus colaboradores en 1975 . Entre las sondas fluorescentes disponibles actualmente, el ácido cis-Parinarico es el análogo estructural más cercano a los lípidos de membrana intrínsecos. Sus propiedades químicas y físicas se han caracterizado bien.

Métodos De Preparación

Rutas Sintéticas:: La síntesis del ácido cis-Parinarico implica reacciones químicas específicas para introducir la estructura tetraeno conjugada. Si bien no tengo rutas sintéticas específicas a mano, los investigadores suelen lograr su síntesis a través de procesos de varios pasos.

Producción Industrial:: Los métodos de producción a escala industrial para el ácido cis-Parinarico no están ampliamente documentados. su ocurrencia natural en las semillas del árbol Makita (un árbol de selva tropical indígena de Fiji) sugiere que la extracción de fuentes naturales podría ser un enfoque viable .

Análisis De Reacciones Químicas

Reactividad:: El ácido cis-Parinarico es susceptible a diversas reacciones químicas debido a sus dobles enlaces conjugados. Algunas reacciones notables incluyen:

Oxidación: La oxidación de la sonda conduce a una disminución de la fluorescencia y la absorción.

Fotodimerización: Bajo una iluminación intensa, experimenta fotodimerización y pierde fluorescencia.

Ensayos de Peroxidación Lipídica: Se ha utilizado ampliamente en ensayos de peroxidación lipídica, incluida la evaluación de antioxidantes y la medición de la peroxidación en lipoproteínas.

Reactivos y Condiciones Comunes:: Los investigadores manipulan el ácido cis-Parinarico bajo gas inerte para evitar la oxidación. Las soluciones se preparan utilizando tampones y solventes desgasificados. El compuesto es algo fotolábil, por lo que las soluciones de trabajo deben prepararse inmediatamente antes de su uso.

Aplicaciones Científicas De Investigación

El ácido cis-Parinarico encuentra aplicaciones en varios campos científicos:

Química: Se utiliza en estudios de peroxidación lipídica.

Biología: Se investiga en relación con la citotoxicidad y la apoptosis.

Medicina: Se explora su papel en la peroxidación lipídica y el estrés oxidativo.

Industria: Aunque las aplicaciones industriales específicas son limitadas, sus propiedades únicas lo hacen valioso para la investigación.

Mecanismo De Acción

El mecanismo exacto por el cual el ácido cis-Parinarico ejerce sus efectos sigue siendo un área activa de estudio. Probablemente implique interacciones con las membranas celulares, las vías de peroxidación lipídica y las respuestas al estrés oxidativo.

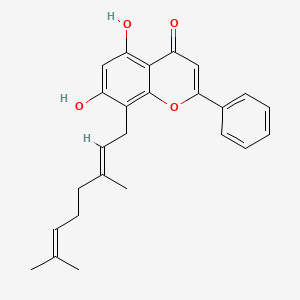

Comparación Con Compuestos Similares

El ácido cis-Parinarico destaca por su estructura tetraeno conjugada. Los compuestos similares incluyen otros ácidos grasos poliinsaturados, pero ninguno coincide exactamente con sus propiedades únicas.

Propiedades

IUPAC Name |

(9Z,11E,13E,15Z)-octadeca-9,11,13,15-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-10H,2,11-17H2,1H3,(H,19,20)/b4-3-,6-5+,8-7+,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTNSXPMYKJZPR-ZSCYQOFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC=CC=CC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C=C\C=C\C=C/CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501027236 | |

| Record name | (9Z,11E,13E,15Z)-9,11,13,15-Octadecatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-38-4 | |

| Record name | cis-Parinaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-Parinaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (9Z,11E,13E,15Z)-9,11,13,15-Octadecatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PARINARIC ACID, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM4KXM284R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is cis-parinaric acid?

A1: this compound (cis-PnA) is a naturally occurring polyunsaturated fatty acid with a conjugated system of four double bonds. It is a structural isomer of trans-parinaric acid (trans-PnA), with a cis configuration at the 9-carbon double bond. This seemingly small difference in structure leads to significant differences in their physicochemical properties and applications.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C18H28O2. Its molecular weight is 288.42 g/mol.

Q3: What are the unique spectroscopic properties of this compound?

A3: this compound exhibits intrinsic fluorescence, meaning it can emit light upon excitation. [] This fluorescence is highly sensitive to its surrounding environment, particularly its interaction with lipid bilayers. [, , ] The fluorescence intensity increases significantly upon binding to membranes, making it a valuable probe for studying membrane structure and dynamics. [, , ]

Q4: How does this compound interact with biological membranes?

A4: this compound exhibits a high affinity for lipid bilayers and readily partitions into them. [, , ] Unlike its trans isomer, which shows a preference for solid-phase lipids, cis-PnA partitions almost equally into both solid and fluid lipid phases. [, , ] This makes it a valuable tool for studying the overall fluidity and phase transitions in biological membranes. [, , ]

Q5: How is this compound used to study lipid peroxidation?

A5: The conjugated double bonds of cis-PnA are susceptible to oxidation by free radicals. [, , , , ] During lipid peroxidation, reactive oxygen species attack these double bonds, leading to a loss of fluorescence. [, , , , ] This property has been exploited to monitor and quantify lipid peroxidation in various biological systems, including cells, liposomes, and isolated membranes. [, , , , ]

Q6: Can this compound be used to study membrane protein interactions?

A6: Yes, fluorescence resonance energy transfer (FRET) studies using cis-PnA can provide insights into protein-lipid interactions. [, , ] This technique measures the energy transfer between the fluorescent probe (donor) and an acceptor molecule, which could be another fluorescent probe or a protein intrinsic fluorophore like tryptophan. [, , ] By analyzing the FRET efficiency, researchers can determine the distance and orientation of membrane proteins relative to the lipid bilayer. [, , ]

Q7: Can this compound differentiate between different phospholipid classes?

A7: While cis-PnA partitions into all phospholipid classes, its fluorescence properties can vary slightly depending on the specific lipid environment. [, ] Researchers have used this property to investigate the preferential oxidation of certain phospholipid classes, such as phosphatidylserine, during oxidative stress. [, ]

Q8: What are the limitations of using this compound as a fluorescent probe?

A8: Despite its usefulness, cis-PnA has some limitations. Its fluorescence can be affected by factors other than lipid peroxidation, such as changes in membrane potential or pH. [, ] It is also susceptible to photobleaching, which limits its use in long-term imaging studies. [, ]

Q9: Is this compound compatible with different model membrane systems?

A9: cis-PnA has been successfully incorporated into various model membrane systems, including liposomes, planar lipid bilayers, and isolated membrane preparations. [, , ] This versatility allows researchers to study membrane properties in a controlled environment. [, , ]

Q10: How stable is this compound under different experimental conditions?

A10: The stability of cis-PnA can be affected by factors such as temperature, light exposure, and the presence of oxidants. [, ] Researchers need to be aware of these factors and optimize experimental conditions to minimize degradation and ensure reliable results. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3R,4S,5R)-5-(2,4-diaminopyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B1239222.png)

![(1R,3S,6R,8S,10R,12R,13S,16S,17R)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1239225.png)

![methyl (1S,9S,14E,15R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B1239226.png)

![(4R,5S,6S)-3-[(3S,5R)-5-[4-[(1R)-1,3-diamino-3-oxopropyl]phenyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1239236.png)

![2-chloro-N-[(E)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]benzamide](/img/structure/B1239241.png)